Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
Overview
Description
Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester is a complex organic compound with the molecular formula C16H24N2O5[_{{{CITATION{{{1{574738-67-3|Benzoic acid, 2-amino-5-methoxy-4- [3- (4-morpholinyl ...](https://www.ambeed.com/products/574738-67-3.html). This compound is characterized by its benzene ring structure, which is substituted with various functional groups, including an amino group, a methoxy group, a morpholinyl group, and a methyl ester group[{{{CITATION{{{_1{574738-67-3|Benzoic acid, 2-amino-5-methoxy-4- 3- (4-morpholinyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications[_{{{CITATION{{{_1{574738-67-3|Benzoic acid, 2-amino-5-methoxy-4- 3- (4-morpholinyl .... One common synthetic route includes the following steps:
Formation of the benzene ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.
Introduction of the methoxy group: This is often done through the Williamson ether synthesis, where a methoxy group is introduced using methanol and a strong base.
Attachment of the morpholinyl group: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is used.
Introduction of the amino group: This is typically done through nitration followed by reduction.
Formation of the methyl ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and morpholinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include iron (Fe) and hydrochloric acid (HCl).
Substitution: Common reagents include strong bases such as sodium hydroxide (NaOH) and nucleophiles like morpholine.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy and morpholinyl groups can influence the compound's solubility and reactivity. The exact mechanism of action depends on the specific application and the biological or chemical system in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and its complex structure. Similar compounds include:
Benzoic acid, 3-methoxy-4-methyl-: This compound has a similar benzene ring structure but differs in the position and type of substituents.
2-Amino-3-methoxybenzoic acid: This compound has a similar amino and methoxy group arrangement but lacks the morpholinyl and methyl ester groups.
Properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHRWNIQKFPKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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